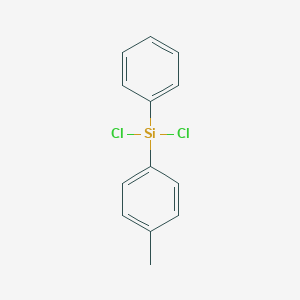

dichloro-(4-methylphenyl)-phenylsilane

Description

Dichloro-(4-methylphenyl)-phenylsilane (synonyms: Methylphenyldichlorosilane, Phenyldichloro(methyl)silane) is an organosilicon compound characterized by a silicon atom bonded to two chlorine atoms, one 4-methylphenyl group, and one phenyl group . This compound is part of the chlorosilane family, widely used in organic synthesis, polymer chemistry, and surface modification due to its reactivity with hydroxyl groups and moisture-sensitive applications.

Structure

2D Structure

Properties

CAS No. |

13788-41-5 |

|---|---|

Molecular Formula |

C13H12Cl2Si |

Molecular Weight |

267.22 g/mol |

IUPAC Name |

dichloro-(4-methylphenyl)-phenylsilane |

InChI |

InChI=1S/C13H12Cl2Si/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

BRDSOJFKQHFNOA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl |

Other CAS No. |

13788-41-5 |

Synonyms |

Dichloro(phenyl)(4-methylphenyl)silane |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

First Substitution : SiCl₄ reacts with one equivalent of PhMgBr at −78°C to form trichlorophenylsilane (Cl₃SiPh).

-

Second Substitution : Cl₃SiPh reacts with one equivalent of 4-MePhMgBr at 0°C to yield Cl₂Si(Ph)(4-MePh).

Optimization Insights

-

Temperature Control : Maintaining low temperatures (−78°C for the first step, 0°C for the second) minimizes over-substitution and tris-aryl byproducts.

-

Stoichiometry : A 1:1 molar ratio of SiCl₄ to each Grignard reagent ensures 65–70% yield of the target compound.

-

Solvent System : Tetrahydrofuran (THF) enhances reagent solubility, while diethyl ether (Et₂O) reduces side reactions.

Data Table: Grignard Method Performance

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Purity (GC-MS) | ≥95% |

| Reaction Time | 8–12 hours per step |

| Byproducts | ClSi(Ph)₂(4-MePh), Si(Ph)₂(4-MePh)₂ |

Nickel-Catalyzed Hydrosilylation

Nickel-catalyzed methods enable direct Si–C bond formation via hydrosilylation of alkynes or alkenes. This approach, adapted from vinylidene insertion chemistry, offers regioselectivity and functional group tolerance.

Procedure

-

Catalyst Preparation : Ni(DME)Cl₂ (5 mol%) and (±)-t-Bu-Quinox ligand (6 mol%) are combined with Zn powder in a 2:3 Et₂O:DMA solvent mixture.

-

Substrate Addition : A solution of dichlorophenylsilane (Cl₂SiPhH) and 4-methylphenylacetylene is introduced, triggering exothermic insertion into the Si–H bond.

-

Workup : The reaction is quenched with H₂O, and the product is isolated via silica gel chromatography.

Key Advantages

Limitations

-

Catalyst Cost : Ni and chiral ligands increase production expenses.

-

Scale-Up Challenges : Sensitivity to oxygen and moisture necessitates inert conditions.

Redistribution Reaction Approach

Redistribution reactions exploit equilibria between chlorosilanes to generate mixed products. For Cl₂Si(Ph)(4-MePh), this involves heating phenyltrichlorosilane (Cl₃SiPh) and 4-methylphenyltrichlorosilane (Cl₃Si(4-MePh)) at 150–200°C.

Optimization Strategies

Industrial Relevance

-

Cost-Effectiveness : Utilizes bulk chlorosilanes from silicone production.

-

Yield : 40–50% after purification, with 30–40% recoverable byproducts.

Dichlorination of Silyl Aldehydes

This method, adapted from dichlorination protocols, converts silyl aldehydes to dichlorosilanes via phosphine-mediated CCl₄ addition.

Steps

-

Aldehyde Synthesis : (4-Methylphenyl)phenylsilyl aldehyde (Ph(4-MePh)SiCHO) is prepared via oxidation of the corresponding silanol.

-

Dichlorination : Treatment with PPh₃ and CCl₄ in acetonitrile replaces the aldehyde group with two chlorides.

Performance Metrics

Purification and Isolation Techniques

Fractional Distillation

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: dichloro-(4-methylphenyl)-phenylsilane can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. For example, it can react with to form .

Hydrolysis: The compound reacts readily with water or moisture to form and .

Reduction: It can be reduced to form with the help of reducing agents such as .

Common Reagents and Conditions:

Alcohols: for substitution reactions.

Water: or for hydrolysis.

Lithium aluminum hydride: for reduction.

Major Products Formed:

Alkoxysilanes: from substitution reactions.

Siloxanes: and from hydrolysis.

Silanes: from reduction reactions.

Scientific Research Applications

Chemistry: dichloro-(4-methylphenyl)-phenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties, such as silicone polymers and resins .

Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.

Industry: In the industrial sector, this compound is used in the production of silicone-based adhesives , sealants , and coatings . It is also utilized in the manufacture of electronic components and optical devices .

Mechanism of Action

The mechanism of action of dichloro-(4-methylphenyl)-phenylsilane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis, leading to the formation of silanol groups, which can further condense to form siloxane linkages. This reactivity is harnessed in various applications, such as surface modification and polymer synthesis.

Comparison with Similar Compounds

Trichloro(4-methylphenyl)silane

- Molecular Formula : C7H7Cl3Si

- Molecular Weight : 225.58 g/mol

- Substituents : Three chlorine atoms, one 4-methylphenyl group.

- Key Properties : Higher chlorine content increases electrophilicity, making it more reactive toward nucleophiles compared to dichloro-(4-methylphenyl)-phenylsilane. Crystallizes in a triclinic system (P-1 space group) with weak C–H⋯Cl and π–π interactions influencing packing .

(4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane

- Molecular Formula : C10H12ClF3Si

- Molecular Weight : 252.74 g/mol

- Substituents : Chlorine, trifluoromethyl, and trimethyl groups.

- Key Properties : The trifluoromethyl group enhances hydrophobicity and thermal stability. Trimethyl substituents reduce steric hindrance compared to bulkier phenyl groups, favoring applications in fluorinated polymer coatings .

Dichlorophenyltrichlorosilane

- Molecular Formula : C6H3Cl5Si

- Molecular Weight : 280.44 g/mol

- Substituents : Five chlorine atoms and one phenyl group.

- Key Properties : Extremely high reactivity due to multiple chlorine substituents. Boiling point (260°C) and density (1.553 g/cm³) are significantly higher than this compound, suggesting stronger intermolecular forces .

(4-(Chloromethyl)phenyl)dimethylsilane

- Molecular Formula : C9H12ClSi

- Molecular Weight : 186.78 g/mol

- Substituents : Chloromethyl and dimethyl groups.

- Key Properties : The chloromethyl group introduces a reactive site for further functionalization, enabling crosslinking in silicones. Lower molecular weight and reduced steric effects enhance solubility in organic solvents compared to the target compound .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Reactivity Features |

|---|---|---|---|---|---|

| This compound | C13H12Cl2Si | ~267.3 | N/A | N/A | Moderate reactivity; dual aryl groups stabilize silicon center. |

| Trichloro(4-methylphenyl)silane | C7H7Cl3Si | 225.58 | N/A | N/A | High electrophilicity; prone to hydrolysis. |

| (4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane | C10H12ClF3Si | 252.74 | N/A | N/A | Enhanced thermal stability; fluorophilic. |

| Dichlorophenyltrichlorosilane | C6H3Cl5Si | 280.44 | 260 | 1.553 | Extreme reactivity; used in high-purity silicon deposition. |

| (4-(Chloromethyl)phenyl)dimethylsilane | C9H12ClSi | 186.78 | N/A | N/A | Functionalizable chloromethyl group; versatile intermediate. |

Research Findings and Trends

- Reactivity Trends : Increasing chlorine substituents (e.g., dichloro vs. trichloro derivatives) correlate with higher electrophilicity and hydrolysis rates .

- Steric and Electronic Effects : Bulky aryl groups (e.g., phenyl vs. methyl) reduce reactivity but enhance thermal stability. For example, this compound’s dual aryl groups provide steric protection, slowing unwanted side reactions compared to trichloro analogs .

- Applications : Fluorinated derivatives (e.g., trifluoromethyl-substituted silanes) are prioritized in coatings and electronics for their low surface energy and chemical resistance .

Q & A

Q. What experimental methodologies are recommended for synthesizing dichloro-(4-methylphenyl)-phenylsilane with high purity?

Synthesis typically involves chlorination of a phenylsilane precursor. For example, phenylsilane derivatives can be synthesized via Grignard reactions or direct chlorination using reagents like PCl₃ in anhydrous conditions . Purification requires fractional distillation under inert atmospheres to avoid hydrolysis, followed by characterization via GC-MS and ¹H/¹³C NMR to confirm purity (>97%) and structural integrity .

Q. How can crystallographic and spectroscopic techniques resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (XRD) is optimal for determining bond angles and torsional conformations. Hirshfeld surface analysis can map intermolecular interactions, such as Cl···H contacts, which influence crystal packing . For dynamic structural insights, ¹H NMR in CCl₄ solution (e.g., δ ~0.88–1.59 ppm for Si-H protons) and Raman spectroscopy (Si-Cl stretches at ~450–500 cm⁻¹) are critical .

Q. What methods are used to measure dipole moments and solubility for organosilicon compounds like this compound?

Dipole moments are determined via comparative analysis with reference compounds (e.g., p-chlorophenylsilane vs. chlorobenzene) in non-polar solvents . Solubility in organic solvents (e.g., toluene, THF) is assessed gravimetrically, while hydrolysis reactivity is tested in water-solvent mixtures to quantify Si-Cl bond stability .

Advanced Research Questions

Q. How can contradictions between experimental and computational data on torsional barriers in this compound be addressed?

Q. What strategies mitigate spectral interference in vibrational or electronic spectra caused by substituent effects (e.g., 4-methylphenyl vs. phenyl groups)?

Vibronic coupling in low-lying electronic states (e.g., X²B₁) can perturb spectral assignments. Use isotopic labeling (e.g., deuterated analogs) or matrix isolation spectroscopy (e.g., Ar matrices at 10 K) to isolate vibrational modes. For electronic transitions, resonance two-photon ionization (R2PI) with supersonic jet cooling enhances resolution of Si-H bending and torsion modes .

Q. How do steric and electronic effects of the 4-methylphenyl group influence reaction pathways in cross-coupling or hydrosilylation reactions?

Steric bulk from the methyl group reduces nucleophilic attack at silicon, favoring electrophilic pathways. Kinetic studies (e.g., monitoring Si-Cl bond cleavage via UV-Vis or ³⁵Cl NMR) and Hammett plots (σ⁺ ≈ -0.17 for -CH₃) quantify electronic effects. Comparative studies with phenylsilane (dipole moment = 0.88 D) and p-chlorophenylsilane (0.99 D) reveal substituent-dependent reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.